![molecular formula C8H13N B166030 Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) CAS No. 133117-03-0](/img/structure/B166030.png)
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) is a heterocyclic organic compound featuring a pyrrolidine ring with a methylene and a propenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methylene and propenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce saturated derivatives.
科学研究应用
Chemistry
In chemistry, Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of various biological systems.
Medicine
In medicine, Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving pyrrolidine derivatives.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
作用机制
The mechanism of action of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI): shares similarities with other pyrrolidine derivatives, such as pyrrolidine itself and its various substituted forms.
4-[(1E)-3-Hydroxy-1-propen-1-yl]-2-methoxyphenyl α-D-glucopyranoside: is another compound with a similar structural motif.
Uniqueness
The uniqueness of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
133117-03-0 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC 名称 |
(4S)-3-methylidene-4-[(E)-prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-4-8-6-9-5-7(8)2/h3-4,8-9H,2,5-6H2,1H3/b4-3+/t8-/m1/s1 |
InChI 键 |
MSRRSWQAEFVZST-MPJRPATESA-N |
SMILES |
CC=CC1CNCC1=C |
手性 SMILES |
C/C=C/[C@@H]1CNCC1=C |
规范 SMILES |
CC=CC1CNCC1=C |
同义词 |
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



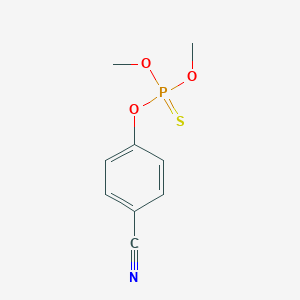

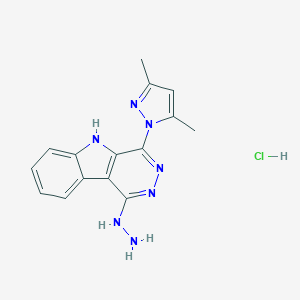

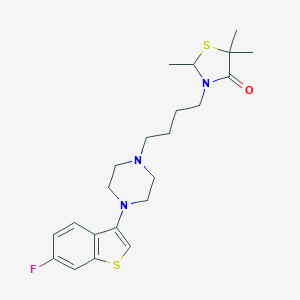
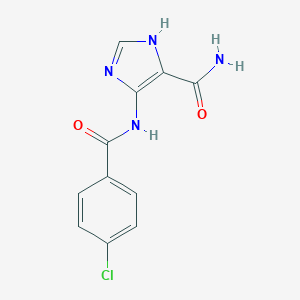

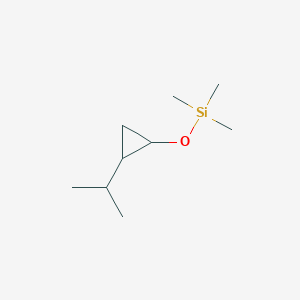
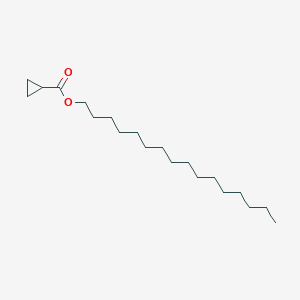

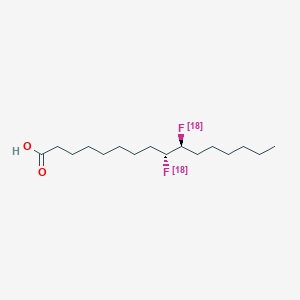

![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
